molecular formula C11H21O5P B13896434 4-Pentenoic acid, 2-(diethoxyphosphinyl)-, ethyl ester CAS No. 108298-18-6

4-Pentenoic acid, 2-(diethoxyphosphinyl)-, ethyl ester

Cat. No.: B13896434
CAS No.: 108298-18-6
M. Wt: 264.25 g/mol
InChI Key: XIQYEMVNABBPOP-UHFFFAOYSA-N
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Description

Ethyl 2-(Diethoxyphosphoryl)-4-pentenoate: is an organic compound with significant applications in various fields of chemistry and industry. It is known for its unique structure, which includes a phosphoryl group, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-(Diethoxyphosphoryl)-4-pentenoate can be synthesized through the Arbuzov reaction, which involves the reaction of triethyl phosphite with an appropriate halogenated compound. The reaction typically requires heating and can be carried out in the presence of a solvent like toluene .

Industrial Production Methods: Industrial production of Ethyl 2-(Diethoxyphosphoryl)-4-pentenoate involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(Diethoxyphosphoryl)-4-pentenoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include phosphonic acids, phosphonates, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of Ethyl 2-(Diethoxyphosphoryl)-4-pentenoate involves its interaction with various molecular targets and pathways. The phosphoryl group plays a crucial role in its reactivity, allowing it to participate in phosphorylation reactions and interact with enzymes and other proteins .

Comparison with Similar Compounds

  • Triethyl phosphonoacetate
  • Diethyl ethoxycarbonylmethylphosphonate
  • Ethyl 2-(Diethoxyphosphoryl)propanoate

Comparison: Ethyl 2-(Diethoxyphosphoryl)-4-pentenoate is unique due to its pentenoate moiety, which provides additional reactivity and versatility in organic synthesis compared to similar compounds. Its structure allows for a broader range of chemical transformations and applications .

Biological Activity

4-Pentenoic acid, 2-(diethoxyphosphinyl)-, ethyl ester (chemical formula: C11_{11}H21_{21}O5_5P) is a phosphonate compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its effects on cellular metabolism, synthesis pathways, and possible therapeutic applications.

4-Pentenoic acid derivatives are known for their reactivity in various organic transformations. The diethoxyphosphinyl group enhances the electrophilicity of the double bond, making it suitable for reactions such as halolactonization and transesterification. For example, in one study, the compound was subjected to bromolactonization under phase-vanishing conditions, demonstrating its ability to form various brominated products, including 4,5-dibromopentanoic acid and bromolactone .

Metabolic Effects

Research indicates that 4-pentenoic acid has significant effects on cellular metabolism. A study reported that 4-pentenoic acid inhibited glyconeogenesis and affected the oxidation of pyruvate in cellular models. The inhibition was consistent irrespective of whether octanoate or pentanoate served as the fatty acid substrate, suggesting a specific role in mitochondrial and peroxisomal metabolism .

Potential Therapeutic Applications

The unique structure of 4-pentenoic acid derivatives allows them to interact with biological targets effectively. The diethoxyphosphinyl group may confer additional properties that could be exploited in drug design. Some studies have highlighted the potential use of phosphonate esters in medicinal chemistry due to their ability to mimic phosphate groups in biological systems .

Case Studies

  • Inhibition of Glyconeogenesis : In a controlled experiment, cells treated with 4-pentenoic acid showed a marked decrease in glyconeogenesis from labeled substrates. This suggests a potential application in metabolic disorders where glyconeogenesis is dysregulated .
  • Bromolactonization Reactions : The compound's reactivity was further explored through bromolactonization experiments where it was found to yield high amounts of brominated products under specific conditions . This highlights its utility in synthetic organic chemistry.

Comparative Table of Biological Activities

CompoundActivity TypeObservations
4-Pentenoic AcidMetabolic InhibitionInhibits glyconeogenesis; affects mitochondrial function
γ-Butyrolactones (related compounds)AntimicrobialExhibits potent antibacterial activity against various pathogens
Diethoxyphosphoryl CompoundsDrug Design PotentialMimics phosphate groups; relevant for medicinal chemistry applications

Properties

CAS No.

108298-18-6

Molecular Formula

C11H21O5P

Molecular Weight

264.25 g/mol

IUPAC Name

ethyl 2-diethoxyphosphorylpent-4-enoate

InChI

InChI=1S/C11H21O5P/c1-5-9-10(11(12)14-6-2)17(13,15-7-3)16-8-4/h5,10H,1,6-9H2,2-4H3

InChI Key

XIQYEMVNABBPOP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC=C)P(=O)(OCC)OCC

Origin of Product

United States

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